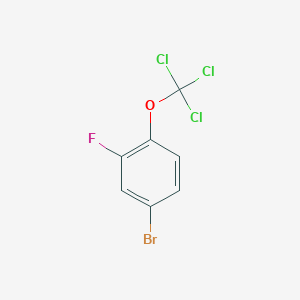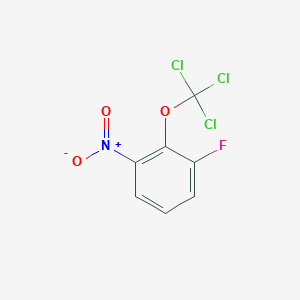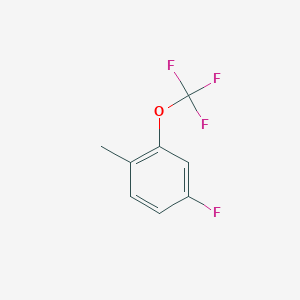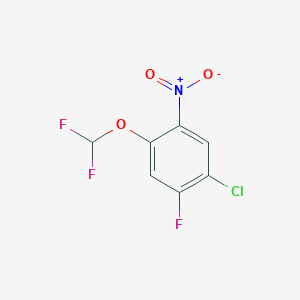
2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene
Übersicht
Beschreibung
2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene (FTTMB) is a fluorinated organic compound with numerous applications in scientific research. It is a versatile compound that can be used in a variety of ways, including as a reagent, a solvent, and a catalyst. FTTMB has been used in a wide range of laboratory experiments, from organic synthesis to biochemistry.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis reactions, as a solvent for chromatography, and as a catalyst in various reactions. It has also been used as a fluorescent probe in fluorescence microscopy, and as a substrate in enzyme kinetics experiments. Additionally, 2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene has been used in the study of the structure and function of proteins, as well as in the study of the structure and function of DNA.
Wirkmechanismus
2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene acts as a fluorophore, which means it can absorb and emit light. When it absorbs light, it undergoes a conformational change, which causes it to emit light at a different wavelength. This mechanism of action is used in fluorescence microscopy and other fluorescence-based experiments. Additionally, 2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene can act as a catalyst in certain chemical reactions. This is due to its ability to form strong hydrogen bonds with other molecules, which can facilitate the formation of new bonds.
Biochemical and Physiological Effects
2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene has been used in the study of the biochemical and physiological effects of various compounds. It has been used to study the effects of drugs on the human body, as well as the effects of environmental pollutants on the environment. Additionally, 2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene has been used to study the effects of various hormones on the body, such as insulin and adrenaline.
Vorteile Und Einschränkungen Für Laborexperimente
2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene has several advantages for laboratory experiments. It is a relatively stable compound, and it has a low toxicity. Additionally, it is a versatile compound that can be used in a variety of ways, including as a reagent, a solvent, and a catalyst. However, 2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene also has some limitations. It is relatively expensive, and it can be difficult to obtain in large quantities. Additionally, it is not soluble in water, which can limit its use in some experiments.
Zukünftige Richtungen
2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene has a wide range of potential future applications. It could be used in the development of new drugs or in the study of new biological processes. Additionally, it could be used in the development of new fluorescent probes or in the synthesis of new compounds. Finally, it could be used in the development of new catalysts or in the study of new chemical reactions.
Eigenschaften
IUPAC Name |
2-fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3F4O/c9-8(10,11)16-5-3-1-2-4(6(5)12)7(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTZECKZZNOUKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(Cl)(Cl)Cl)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Bromo-2-[chloro(difluoro)-methoxy]-4-fluoro-benzene](/img/structure/B1402153.png)

![3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene](/img/structure/B1402159.png)




![2-[Chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene](/img/structure/B1402166.png)